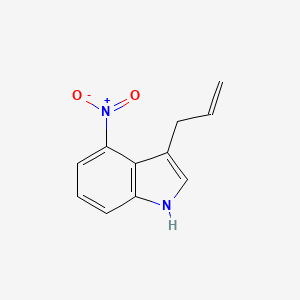

3-Allyl-4-nitro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-nitro-3-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C11H10N2O2/c1-2-4-8-7-12-9-5-3-6-10(11(8)9)13(14)15/h2-3,5-7,12H,1,4H2 |

InChI Key |

ZUTBQSAHMUIEHN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyl 4 Nitro 1h Indole and Analogous Structures

Indirect Synthetic Pathways via Precursor Functionalization

Derivatization of Nitroindoles for Allyl Introduction

Palladium-Catalyzed Allylic Substitution Reactions

The direct introduction of an allyl group onto a pre-functionalized indole (B1671886) core is a prominent strategy, frequently accomplished via palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. wikipedia.org This reaction typically involves the reaction of an indole nucleophile with an allylic electrophile, such as an allyl carbonate or acetate, in the presence of a palladium(0) catalyst. The mechanism proceeds through a π-allylpalladium intermediate, which is then attacked by the nucleophilic indole. wikipedia.orgnih.gov

For the synthesis of 3-Allyl-4-nitro-1H-indole, this strategy would ideally involve the direct C3-allylation of 4-nitroindole (B16737). The inherent nucleophilicity of the C3 position of the indole ring makes it a prime site for alkylation. nih.gov However, the presence of the electron-withdrawing nitro group at the C4 position deactivates the indole ring, potentially reducing its nucleophilicity and complicating the reaction. The choice of ligand for the palladium catalyst is crucial for modulating reactivity and selectivity. wikipedia.orgnih.gov Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or bidentate phosphines, are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. nih.gov

| Catalyst / Ligand System | Allyl Source | Nucleophile | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | Allyl carbonate | Indole | Good to Excellent | rsc.org |

| [Pd(allyl)Cl]₂ / PPh₃ | Allyl acetate | 3-Substituted Indoles | Moderate to Good | nih.gov |

| Pd₂(dba)₃ / Chiral Ligand | Allyl alcohol / Borane | 3-Methylindole | High (with high ee) | nih.gov |

This table presents generalized data for palladium-catalyzed allylation of various indole substrates to illustrate typical reaction components and outcomes.

Nucleophilic-Addition-Induced Allylic Alkylation (NAAA) Strategies

A more recent and innovative approach to forming allylated compounds is the Nucleophilic-Addition-Induced Allylic Alkylation (NAAA). This strategy involves the generation of a reactive carbanion not by deprotonation with a strong base, but through the nucleophilic addition of a trigger species to an activated substrate. nih.gov For instance, a novel strategy utilizes the nucleophilic addition of an external fluoride (B91410) ion onto a gem-difluoroalkene. nih.govacs.org This addition generates a β-trifluorocarbanion in situ, which can then participate as a nucleophile in a subsequent palladium-catalyzed allylic alkylation. nih.gov

This method is appealing as it avoids the use of strong bases that might be incompatible with sensitive functional groups, such as the nitro group on the target molecule. nih.gov While specific applications of NAAA for the direct synthesis of this compound have not been extensively documented, the strategy's modularity and operational simplicity present a potential pathway. nih.govresearchgate.net It could be envisioned that a suitably designed indole precursor containing an activated alkene moiety could undergo NAAA to install the allyl group at the C3 position.

Transformations of Allylindoles for Nitro Group Installation

An alternative synthetic route involves first preparing 3-allylindole and then introducing the nitro group in a subsequent step. The synthesis of 3-allylindole can be achieved through various methods, including the Fischer indole synthesis with allyl methyl ketone or palladium-catalyzed coupling reactions. The primary challenge in this approach is the regioselective nitration of the 3-allylindole intermediate.

Electrophilic nitration of the indole ring is notoriously difficult to control. The indole nucleus is sensitive to the strongly acidic and oxidative conditions of traditional nitrating mixtures (e.g., HNO₃/H₂SO₄), which can lead to degradation or polymerization. Furthermore, the C3 position is the most electronically rich and kinetically favored site for electrophilic attack. Since this position is already occupied by the allyl group, nitration is directed to other positions on the ring. However, achieving selective nitration at the C4 position over other positions like C6 is a significant synthetic hurdle.

Modern, milder nitration methods have been developed to address these challenges. One such method involves the in situ generation of trifluoroacetyl nitrate (B79036) (CF₃COONO₂) from the reaction of an ammonium (B1175870) nitrate salt with trifluoroacetic anhydride. nih.govresearchgate.net This reagent can act as an effective electrophilic nitrating agent for various aromatic and heterocyclic compounds under non-acidic conditions. nih.gov Even with these advanced methods, a mixture of isomers is often obtained, necessitating chromatographic separation.

| Nitrating Agent | Substrate | Conditions | Major Product(s) | Reference |

| CF₃COONO₂ (in situ) | N-Boc-Indole | CH₃CN, 0-5 °C | 3-Nitro-N-Boc-Indole | nih.govresearchgate.net |

| HNO₃ / H₂SO₄ | Indole | Low Temp | Mixture, often with degradation | nih.gov |

| Co(NO₃)₂·6H₂O / TBN | 3-Substituted Indole (with DG) | Catalytic | C2-Nitroindole | researchgate.net |

This table illustrates the regioselectivity of different nitration methods on the indole scaffold. TBN = tert-butyl nitrite, DG = Directing Group.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient pathway to complex molecular architectures. nih.govresearchgate.net This strategy is highly valued for its atom economy and ability to rapidly generate libraries of structurally diverse compounds. daneshyari.com

A hypothetical MCR for the synthesis of this compound could involve the one-pot condensation of a 2-amino-3-nitrotoluene derivative, an aldehyde, and an allyl-containing isocyanide. Alternatively, reactions involving 2-amino-1,4-naphthoquinone, arylglyoxals, and indoles have been shown to produce complex indole-fused systems, demonstrating the feasibility of using indole as a component in MCRs. nih.gov While a specific MCR for the direct, high-yield synthesis of this compound is not prominently described, the principles of MCRs suggest a plausible, albeit undeveloped, route to the target scaffold.

Batcho-Leimgruber Indole Synthesis and its Adaptations

The Batcho-Leimgruber indole synthesis is a powerful and widely used method for constructing the indole ring, particularly for indoles that are unsubstituted at the C2 and C3 positions. wikipedia.org The synthesis proceeds in two main steps: first, the condensation of an appropriately substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a β-dimethylamino-o-nitrostyrene (an enamine). wikipedia.orgresearchgate.net The second step is a reductive cyclization of this enamine intermediate to yield the indole. wikipedia.orgyoutube.com

To apply this method to the synthesis of this compound, one would need to devise a way to introduce the C3-allyl group. A direct application starting from an allylated o-nitrotoluene is not standard. However, the method is well-suited for preparing 4-nitroindole from 2-methyl-3-nitrobenzene. buu.ac.th A subsequent C3-allylation could then be performed. Alternatively, modifications to the Batcho-Leimgruber synthesis could be envisioned where the enamine intermediate is functionalized before the reductive cyclization step, although this is not a common variation. The reduction step can be achieved with various reagents, allowing for functional group tolerance. wikipedia.orgclockss.org

| Reducing Agent | Typical Conditions | Comments | Reference |

| H₂ / Pd-C | Benzene (B151609) or EtOH | Method of choice, clean reduction | wikipedia.orgclockss.org |

| H₂ / Raney Nickel | Benzene or EtOH | Effective, sometimes requires hydrazine | wikipedia.org |

| Iron powder / Acetic Acid | EtOH/AcOH | Classical, inexpensive method | wikipedia.orgbuu.ac.th |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic | Mild reducing conditions | clockss.org |

| Titanium(III) Chloride (TiCl₃) | Aqueous Methanol | Can allow for selective reductions | researchgate.netclockss.org |

This table summarizes common reducing agents used in the second step of the Batcho-Leimgruber synthesis.

Reductive Cyclization of Nitrobenzene (B124822) Derivatives

The reductive cyclization of suitably substituted nitroarenes is a cornerstone of indole synthesis. This approach involves an ortho-substituted nitrobenzene derivative where the substituent contains a latent functionality that can cyclize onto the aniline (B41778) formed after the reduction of the nitro group.

For the synthesis of 4-nitroindoles, a dinitro precursor is required. For example, a palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 2-nitrostyrenes is a well-established method for forming the indole ring. nih.gov To generate the this compound scaffold via this route, a potential precursor would be a derivative of 1,2-dinitrobenzene (B166439) that contains an appropriately positioned allyl group, such as 1-(2-nitrobut-3-en-1-yl)-2,3-dinitrobenzene. The reduction of one nitro group would lead to an aniline, which would then intramolecularly attack the alkene (or a related functional group) of the side chain to form the pyrrole (B145914) ring, with the second nitro group remaining at the C4 position. Various palladium catalysts in conjunction with reducing agents like carbon monoxide or formate (B1220265) esters have been employed for such transformations. nih.govresearchgate.net

Catalytic Approaches in Indole Functionalization

Modern synthetic chemistry increasingly relies on catalytic C-H functionalization to provide atom-economical and efficient routes for modifying core scaffolds like indole. rsc.org These methods avoid the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-heteroatom bond.

For the synthesis of this compound, a sequential or one-pot catalytic strategy could be envisioned. This might involve:

Catalytic C-H Allylation: Palladium-catalyzed C-H allylation can be directed to various positions of the indole ring. While C2 and C3 allylation are more common, directing group strategies could potentially enable C4-allylation, although this is less conventional. epa.gov

Catalytic C-H Nitration: Transition metal-catalyzed C-H nitration offers an alternative to classical electrophilic nitration. For example, a cobalt-catalyzed C2-nitration of 3-substituted indoles using a removable directing group has been reported. researchgate.net While this highlights the potential of catalytic nitration, achieving C4 selectivity on an unsubstituted indole remains a significant challenge that would need to be overcome for this strategy to be viable for the target molecule.

These catalytic approaches represent the frontier of indole synthesis, offering elegant solutions but often requiring bespoke catalyst and directing group development to achieve the desired regioselectivity for complex substitution patterns like that of this compound. rsc.orgacs.org

Transition Metal-Catalyzed Methods (e.g., Palladium, Rhodium, Iridium)

Transition metals have proven to be powerful catalysts for the functionalization of indole rings. Their ability to activate C-H bonds, coordinate with π-systems, and facilitate bond formation under mild conditions makes them indispensable tools in modern organic synthesis.

Palladium:

Palladium catalysis is a cornerstone of C-C bond formation, particularly through the renowned Tsuji-Trost reaction, which involves the allylation of nucleophiles. wikipedia.orgorganic-chemistry.org In the context of indole chemistry, the indole nucleus can act as a soft nucleophile, attacking a π-allylpalladium complex. This complex is typically generated in situ from an allylic precursor, such as an allyl carbonate or alcohol, and a palladium(0) catalyst. The reaction proceeds via oxidative addition of the palladium catalyst to the allylic substrate, followed by nucleophilic attack from the indole and subsequent reductive elimination to regenerate the catalyst. youtube.com

Research into the palladium-catalyzed allylation of substituted indoles has established methodologies for C3-functionalization. For instance, the enantioselective C3 allylation of 3-substituted indoles can be achieved using a palladium catalyst and a chiral ligand, with a trialkylborane acting as a promoter. nih.gov While direct allylation of the 4-nitro-1H-indole parent structure is specific, analogous reactions on 3-nitroindoles demonstrate the feasibility of this approach. A palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles with allyl carbonates has been reported, yielding functionalized indoline (B122111) structures with high diastereoselectivity. nih.gov This highlights palladium's efficacy in activating nitroindoles for allylic substitution.

| Catalyst System | Indole Substrate | Allyl Source | Promoter/Additive | Product Type | Yield | Ref |

| Pd₂(dba)₃CHCl₃ / Chiral Ligand | 5-Methoxy-3-substituted indoles | Allyl alcohol | 9-BBN-C₆H₁₃ | 3-Allyl-3-substituted indolenines | High | nih.gov |

| [Pd(C₃H₅)Cl]₂ / Ligand | 3-Nitroindoles | Allyl carbonates | - | 2-Allyl-2-methoxy-3-nitroindolines | up to 86% | nih.gov |

Rhodium:

Rhodium catalysts are particularly effective in directing C-H activation processes, enabling the functionalization of specific positions on the indole ring that might otherwise be unreactive. researchgate.net Rhodium(III) catalysis, for example, has been employed for the regioselective C4 alkylation of indoles using nitroalkenes as the alkylating agent. thieme-connect.com This process involves the formation of a rhodacycle intermediate, followed by insertion of the nitroalkene and protonation to yield the C4-substituted product. thieme-connect.com Although this demonstrates alkylation rather than allylation, it establishes a precedent for rhodium-catalyzed C-H functionalization at the C4 position, a key structural feature of the target compound.

Furthermore, rhodium complexes have been shown to catalyze cascade reactions of styryl azides to selectively produce 2,3-disubstituted indoles, showcasing the metal's versatility in constructing the core indole framework itself. nih.gov Such strategies underscore the potential for developing rhodium-catalyzed methods for the direct C3-allylation of a pre-functionalized 4-nitroindole skeleton.

| Catalyst System | Substrate 1 | Substrate 2 | Key Transformation | Product | Yield | Ref |

| [Cp*RhCl₂]₂ / AgSbF₆ | N-Piv-Indoles | Nitroalkenes | Regioselective C4 Alkylation | 4-Alkyl-indoles | up to 96% | thieme-connect.com |

| [Rh₂(esp)₂] | β,β-Disubstituted styryl azides | - | Cascade Cyclization | 2,3-Disubstituted indoles | High | nih.gov |

Iridium:

Iridium catalysis has emerged as a powerful tool for C-H bond functionalization, often exhibiting unique selectivity compared to other transition metals. rsc.org Iridium catalysts can selectively activate C-H bonds at various positions of the indole ring, typically guided by a directing group. For example, an iridium(III) catalyst, with the aid of a pivaloyl directing group on the indole nitrogen, can achieve C2-selective methylation. rsc.orgnih.gov This selectivity arises from the preferential formation of a five-membered iridacycle intermediate over a six-membered one, which would be required for C4 activation. nih.gov

While direct iridium-catalyzed allylation at the C3 position of 4-nitroindole has not been extensively detailed, the principles of iridium-catalyzed C-H activation are highly relevant. Iridium has been used for the dehydrogenative α-functionalization of cyclic amines with indoles and for the dual functionalization of C2 and C3 C-H bonds. nih.govacs.org These transformations showcase iridium's capacity to mediate complex bond formations on the indole core, suggesting its potential application in developing novel allylation methodologies for nitro-substituted indoles.

Organocatalytic Systems

Organocatalysis offers a metal-free alternative for the synthesis of functionalized indoles, often providing high levels of stereocontrol. These systems typically rely on small organic molecules, such as chiral amines or alkaloids, to catalyze reactions through mechanisms distinct from those of transition metals.

A significant advancement in this area is the organocatalytic asymmetric allylic alkylation of nitroindoles. rsc.orgrsc.org Specifically, the reaction between 2-methyl-3-nitroindoles and Morita–Baylis–Hillman (MBH) carbonates can be catalyzed by chiral biscinchona alkaloids. rsc.orgresearchgate.net In this process, the nitro group at the C3 position acidifies the protons on the adjacent C2-methyl group. Deprotonation by the catalyst generates a highly reactive nucleophilic species. rsc.orgresearchgate.net This nucleophile then engages in an asymmetric allylic alkylation with the MBH carbonate, yielding functionalized indole derivatives with good yields and high enantioselectivities. rsc.org

This methodology, while demonstrated on 2-methyl-3-nitroindoles, provides a strong proof-of-concept for the organocatalytic allylation of nitro-activated indole systems. The electronic properties of the 4-nitro group in the target compound could similarly activate the C3 position for nucleophilic attack, making it a viable substrate for analogous organocatalytic transformations.

| Catalyst | Indole Substrate | Allyl Source (MBH Carbonate) | Solvent | Product | Yield | Enantiomeric Excess (ee) | Ref |

| Chiral biscinchona alkaloid | 2-Methyl-3-nitroindoles | Racemic Morita–Baylis–Hillman carbonate | Toluene | Functionalized indole derivatives | Good | High | rsc.orgrsc.org |

Chemical Reactivity and Transformation Mechanisms of 3 Allyl 4 Nitro 1h Indole

Electrophilic Aromatic Substitution (EAS) in Nitroindole Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the context of nitroindoles, the reaction is significantly influenced by the electronic properties of the nitro group and its position on the indole (B1671886) ring.

Regiochemical Control in EAS Reactions

The regioselectivity of EAS reactions on the indole scaffold is a well-studied phenomenon. niscpr.res.in Typically, the C3-position is the most nucleophilic and, therefore, the preferred site for electrophilic attack. bhu.ac.in However, in 3-Allyl-4-nitro-1H-indole, the C3-position is already substituted. This directs electrophilic attack to other positions on the ring. The directing effects of the substituents already present on the indole ring, namely the allyl and nitro groups, along with the inherent reactivity of the indole nucleus, determine the outcome of these reactions.

The presence of a nitro group, a strong deactivating group, on the benzene (B151609) portion of the indole ring, such as in 4-nitroindole (B16737), influences the sites available for electrophilic attack. niscpr.res.in While the pyrrole (B145914) ring is generally more reactive towards electrophiles than the benzene ring, the deactivating effect of the nitro group can modulate this reactivity. nih.gov Studies on related nitroindole systems have shown that the position of electrophilic attack is highly dependent on the reaction conditions and the nature of the electrophile. niscpr.res.innih.gov For instance, nitration of N-protected indoles can lead to substitution at various positions, including C2, C6, or even ipso-substitution, depending on the specific substrate and reagents used. niscpr.res.innih.gov

A summary of regiochemical outcomes in related nitroindole systems is presented below:

| Substrate | Reagent | Position of Electrophilic Attack | Reference |

| N-phenylsulfonylindole | Acetyl nitrate (B79036) | C3 (low temp), C6 (higher temp) | nih.gov |

| 3,6-diacetylindoles | Hydrated ferric nitrate | C4 | niscpr.res.in |

| 1-furfuryl-3-carbethoxy-5-hydroxy-2-methylindole | Bromine in acetic acid | C6 | niscpr.res.in |

Influence of Nitro Group on Aromatic Ring Deactivation

The nitro group (–NO₂) is a potent electron-withdrawing group, and its presence on the indole ring has a profound deactivating effect on the aromatic system towards electrophilic attack. ontosight.ai This deactivation stems from the inductive and resonance effects of the nitro group, which reduce the electron density of the indole ring, making it less susceptible to attack by electrophiles.

The deactivating nature of the nitro group is a general feature in aromatic chemistry. jove.com In the case of 4-nitroindole, the deactivation is particularly pronounced, affecting both the benzene and pyrrole rings. This reduced reactivity often necessitates harsher reaction conditions for electrophilic substitutions to occur compared to unsubstituted indole. The deactivation can also influence the regioselectivity of the reaction, as the positions meta to the nitro group become relatively less deactivated than the ortho and para positions.

Reactivity of Allyl Group Towards Electrophiles and Nucleophiles

The allyl group at the C3-position introduces an additional site of reactivity in this compound. The double bond of the allyl group can react with both electrophiles and nucleophiles.

Electrophilic Addition: The π-bond of the allyl group is susceptible to attack by electrophiles, leading to addition reactions. This reactivity is a characteristic feature of alkenes.

Nucleophilic Attack: While less common for an unsubstituted allyl group, the electronic environment of the indole ring can influence its reactivity. More significantly, palladium-catalyzed reactions involving allyl groups are well-established. For instance, palladium-catalyzed allylation reactions of indoles with allyl alcohols have been developed, showcasing the utility of the allyl moiety in carbon-carbon bond formation. researchgate.net The allyl group can also be introduced onto the indole nitrogen through N-allylation reactions. rsc.org

Nucleophilic Reactivity of the Indole Nitrogen (N1) and Carbon Centers (C2, C3)

The presence of the electron-withdrawing nitro group at the C4-position renders the indole ring of this compound electron-deficient. This electronic characteristic significantly enhances its susceptibility to nucleophilic attack, leading to a range of interesting and synthetically useful transformations.

Dearomatization Reactions of Electron-Deficient Indoles

Electron-deficient indoles, such as those bearing a nitro group, are prime candidates for dearomatization reactions. dicp.ac.cnnih.gov These reactions involve the addition of nucleophiles to the indole core, leading to the loss of aromaticity and the formation of highly functionalized indoline (B122111) structures.

Several catalytic systems have been developed to achieve the dearomatization of 3-nitroindoles. dicp.ac.cnnih.govacs.orgkaust.edu.sa For example, palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles with allyl carbonates has been reported to proceed in good yields. dicp.ac.cn This reaction involves the nucleophilic attack of a methoxy (B1213986) anion at the C2-position, followed by an intramolecular allylic alkylation at the C3-position. dicp.ac.cn Phosphine-catalyzed enantioselective [3+2] annulation reactions have also been employed to dearomatize 3-nitroindoles, providing access to complex cyclopentaindoline scaffolds. nih.govkaust.edu.sa

The general mechanism for these dearomatization reactions often involves an initial nucleophilic attack at the C2-position of the nitroindole, facilitated by the electron-withdrawing nature of the nitro group. dicp.ac.cnresearchgate.net This generates a nitronate intermediate, which can then undergo further reactions, such as cyclization or trapping with an electrophile, to yield the final dearomatized product. researchgate.net

Michael-Type Additions Involving Allylic or Nitro Groups

The electron-deficient nature of the 3-nitroindole system makes it an excellent Michael acceptor. acs.org Nucleophiles can add in a conjugate fashion to the C2=C3 double bond of the indole ring, a reaction that is often the first step in more complex cascade sequences.

Organocatalytic asymmetric Michael/cyclization cascade reactions of 3-nitroindoles with various nucleophiles have been developed to synthesize enantioenriched polycyclic spirooxindoles. acs.org In these reactions, the 3-nitroindole acts as the electrophilic component, accepting a nucleophile to initiate the cascade. Thiol-triggered double Michael addition reactions have also been used for the asymmetric dearomatization of 3-nitroindoles, highlighting the versatility of this approach. acs.orgnih.gov

The position of the nitro group on the indole ring can be crucial for the stereoselectivity of these Michael addition reactions. researchgate.net For instance, in phase-transfer catalyzed aza-Michael additions, 4-nitroindole has been shown to give moderate enantioselectivities. researchgate.netsorbonne-universite.fr

Cycloaddition Reactions (e.g., [3+2] Annulation)

While specific examples of [3+2] annulation involving this compound are not extensively documented, the reactivity of the indole core, particularly when activated by an electron-withdrawing group like the nitro group, suggests its potential as a dienophile or dipolarophile in cycloaddition reactions. The electron-deficient nature of the indole ring in this compound makes it a suitable candidate for reactions with electron-rich species.

Research on related indole systems provides insights into potential cycloaddition pathways:

Dearomative Cycloadditions: 3-Nitroindoles can undergo dearomative [3+2] cycloaddition reactions. For instance, the reaction between 3-nitroindoles and fumaric acid amide esters, controlled by a base, leads to the formation of diverse functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. researchgate.net

[4+3] Cycloadditions: 3-Alkenylindoles are known to participate in dearomative (4+3) cycloaddition reactions with oxyallyl cations to produce cyclohepta[b]indoles. researchgate.netnih.gov This suggests that the allyl group in this compound could potentially act as the diene component in such reactions.

Metal-Free Annulations: A metal-free [3+2] annulation of ynamides with anthranils has been developed to synthesize 2-aminoindoles, highlighting a pathway for forming five-membered rings fused to the indole core. acs.org

Electrochemical Annulations: An electrooxidative [3+2] annulation between indole and aniline (B41778) derivatives has been shown to produce indolo[2,3-b]indoles, demonstrating a modern, oxidant-free approach to forming C-N bonds in a cycloaddition manner. acs.org

These examples from the broader class of substituted indoles indicate that this compound is a promising substrate for various cycloaddition strategies to construct complex heterocyclic systems.

Transformations of the Nitro Group

The nitro group at the C4 position of the indole ring is a key functional handle, influencing the electronic properties of the molecule and providing a site for further chemical modification.

The selective reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding 4-amino-3-allyl-1H-indole. This transformation is crucial as aromatic amines are versatile intermediates for the synthesis of pharmaceuticals, dyes, and other functional materials. jsynthchem.com

Several methods have been developed for the selective reduction of nitroarenes that could be applicable to this compound, ensuring that other functional groups like the allyl double bond remain intact.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Comments |

|---|---|---|

| Zn in CH₃CO₂H | Mild conditions | Effective for reducing nitro groups in substituted indoles. dicp.ac.cn |

| NaBH₄-FeCl₂ | Room temperature | Shows high chemoselectivity for the nitro group over ester groups and is scalable. d-nb.info |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temp. | A novel system for reducing nitroaromatics to their corresponding amines. jsynthchem.com |

| H₃SiPh with [Fe(salen)₂]-μ-oxo catalyst | 50 °C | Allows for chemoselective reduction of the nitro group in the presence of carbonyl functionalities. acs.org |

The choice of reducing agent is critical to avoid unwanted side reactions. For instance, while strong reducing agents like lithium aluminum hydride are effective, they are generally not selective and would likely reduce other functional groups. jsynthchem.com In contrast, systems like NaBH₄-FeCl₂ have demonstrated excellent selectivity for the nitro group in the presence of esters, suggesting they would be compatible with the allyl group in this compound. d-nb.info

The electron-withdrawing nature of the nitro group at the C4 position significantly influences the intermolecular reactivity of this compound. It deactivates the benzene ring towards electrophilic substitution while activating the indole core for nucleophilic attack and other transformations.

Activation for Dearomatization: The presence of a nitro group at the C3 position of indoles makes them excellent substrates for dearomatization reactions. For example, 3-nitroindoles readily undergo dearomative methoxyallylation with allyl carbonates in the presence of a palladium catalyst. dicp.ac.cn This highlights the activating effect of the nitro group, which makes the C2-C3 bond susceptible to nucleophilic attack.

Aza-Michael Additions: The nitro group enhances the acidity of the N-H proton of the indole. This allows 3-nitroindoles to act as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides. mdpi.com This reactivity is dependent on the electron-withdrawing group at the C3 position, as substrates with a methyl group instead of a nitro group fail to react. mdpi.com Although the nitro group is at C4 in this compound, a similar enhancement of N-H acidity can be expected.

Nucleophilic Aromatic Substitution: The nitro group can act as an activating group for nucleophilic aromatic substitution reactions, although this is more common in simpler aromatic systems.

Reactions Involving the Allyl Moiety

The allyl group at the C3 position is another key site for chemical transformations, enabling a range of cyclization and rearrangement reactions.

The allyl group can participate in various intramolecular cyclization reactions to form fused ring systems, which are common motifs in biologically active molecules and natural products. encyclopedia.pub

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used to facilitate the cyclization of allyl-substituted indoles. For instance, intramolecular Heck reactions can be used to form 3,4-fused tricyclic indole skeletons. encyclopedia.pub Similarly, Pd(II)-catalyzed oxidative cyclization of 3-alkenylindoles, using O₂ as the oxidant, can lead to the formation of carbocyclic five- and six-membered rings fused to the indole core. beilstein-journals.org

NCS-Mediated Cyclizations: N-chlorosuccinimide (NCS) can mediate intramolecular cyclization reactions to form a C-N bond at the indole 2-position, as demonstrated in the synthesis of complex alkaloids. nih.gov

Cascade Reactions: A palladium-catalyzed cascade cyclization involving an intramolecular Heck insertion of an allene (B1206475) followed by an allylic amination sequence has been developed to produce 3,4-fused tricyclic 3-alkylidene indoline derivatives. acs.org This showcases the potential for the allyl group to be involved in complex, multi-step transformations.

Table 2: Examples of Cyclization Reactions on Allyl-Indole Systems

| Reaction Type | Catalyst/Reagent | Product Type |

|---|---|---|

| Intramolecular Heck Reaction | Pd(OAc)₂, DPPP, CO | 3,4-fused tricyclic indoles encyclopedia.pub |

| Oxidative Cyclization | Pd(II), O₂, 3-carbethoxypyridine | Carbocyclic fused rings beilstein-journals.org |

| NCS-Mediated Cyclization | NCS, Et₃N | Tetrahydro-1H-pyrido[2,3-b]indoles nih.gov |

The allyl group can undergo sigmatropic rearrangements, such as the Claisen rearrangement, which involves the beilstein-journals.orgbeilstein-journals.org-sigmatropic shift of an allyl ether or related species. While the classic Claisen rearrangement involves an allyl vinyl ether, analogous rearrangements can occur with allyl-substituted aromatic compounds.

Aromatic Claisen Rearrangement: The Claisen rearrangement of allyl phenyl ethers is a well-known reaction, though it often requires harsh conditions due to the disruption of aromaticity. nih.gov

Dearomative Indolic-Claisen Rearrangement: A significant advancement is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols. This reaction provides efficient access to 2-substituted and 2,2-disubstituted indolines. nih.govacs.org This demonstrates that the indole system can undergo Claisen-type rearrangements that disrupt the aromaticity of the pyrrole ring to form highly functionalized indoline structures.

Thio-Claisen Rearrangement: The thio-Claisen rearrangement has been successfully applied to 2-allylthiopyrroles and indoles, where the allyl group migrates from sulfur to the C3 position of the ring. cdnsciencepub.com This suggests that if the allyl group in this compound were attached via a heteroatom, similar rearrangements would be feasible.

While a direct Claisen rearrangement of the C-allyl group in this compound is not a standard transformation, the potential for related sigmatropic shifts exists, particularly if the allyl group is first functionalized to an allyl ether or a similar reactive species.

Oxidative and Reductive Transformations

The chemical behavior of this compound is characterized by the distinct reactivity of its nitro and allyl functional groups, which can undergo a variety of oxidative and reductive transformations.

Reductive Transformations of the Nitro Group

The electron-withdrawing nitro group at the C4 position is susceptible to reduction, a common transformation for nitroaromatic compounds. This reduction is a key step for synthesizing amino derivatives, which are versatile precursors for further chemical modifications. A notable method for this transformation is the reduction of the nitro group to a primary amine using zinc dust in acetic acid. For instance, in the context of dearomatized indoline products derived from 3-nitroindoles, the nitro group can be effectively reduced to an amine in quantitative yield. dicp.ac.cn

Another established method for the reduction of a nitro group on an indole ring is catalytic hydrogenation. For example, the nitro group at the C3 position of 1-tosyl-1H-indole can be selectively reduced to 3-amino-1-tosyl-1H-indole using palladium catalysts. This process typically proceeds through intermediate nitroso and hydroxylamine (B1172632) species. Organophosphorus compounds, specifically geometric-distorted organophosphetanes, in conjunction with hydrosilanes as terminal reductants, have also been utilized as catalysts for the reductive O-atom transfer reactions of nitro compounds, including nitroarenes. mit.edu

While the reduction of the nitro group is often a desired outcome, its propensity for reduction can also present challenges. During certain reactions, such as copper-catalyzed borylation involving diborane (B8814927) species, the potential for an incompatible redox reaction that reduces the nitro group must be managed to favor the desired borylation process. acs.org

Oxidative Transformations of the Allyl Group

The allyl group at the C3 position offers a site for oxidative cleavage. A documented pathway involves the oxidation of a ring-substituted α-indolepropene (an allylated indole) to yield a ring-substituted indoleacetaldehyde. This transformation is a crucial step in a multi-step synthesis of tryptamines from substituted indole compounds. google.com

Below is a table summarizing key reductive and oxidative transformations.

| Functional Group | Transformation | Reagents/Conditions | Product Type | Citation |

| Nitro Group | Reduction | Zn in CH₃CO₂H | Primary Amine | dicp.ac.cn |

| Nitro Group | Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Primary Amine | |

| Nitro Group | Reductive O-atom Transfer | Organophosphetane catalysts, hydrosilanes | Amine/Coupled Products | mit.edu |

| Allyl Group | Oxidation | Not specified | Indoleacetaldehyde | google.com |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic strategies. Investigations have focused on kinetic studies and the identification of transient species in catalytic cycles.

Kinetic Studies

Kinetic studies provide insight into the rate-determining steps of reactions. In palladium-catalyzed reactions involving 3-nitroindoles, such as dearomative methoxyallylation, kinetic experiments have been instrumental in elucidating the reaction mechanism. A Hammett plot analysis, which correlates reaction rates with the electronic properties of substituents, was performed for a series of 3-nitroindoles. The results of this analysis indicated that the rate-determining step of the reaction is the nucleophilic attack of the methoxy anion on the C2 position of the 3-nitroindole ring. dicp.ac.cn This finding is crucial for optimizing reaction conditions to enhance the rate and efficiency of the transformation.

The influence of substituents on the indole ring affects the electrophilicity of the substrate, which in turn impacts the reaction rate. For example, 3-nitroindoles with electron-withdrawing groups generally provide moderate to good yields in palladium-catalyzed dearomative methoxyallylation, whereas an electron-donating group at the C5-position can lead to a lower yield, likely due to the reduced electrophilicity of the substrate. dicp.ac.cn

Identification of Catalytic Intermediates

The identification of intermediates in a catalytic cycle is key to understanding the step-by-step process of a chemical transformation. For the palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles with allyl carbonates, a proposed catalytic cycle has been detailed. dicp.ac.cn

The cycle is initiated by the oxidative addition of the palladium(0) catalyst to the allyl carbonate, which leads to the formation of a π-allyl-Pd(II) intermediate (B) . This is a common and well-established intermediate in palladium-catalyzed allylic substitution reactions. Following its formation, a methoxy anion, released during the formation of intermediate B, performs a nucleophilic attack on the C2 position of the 3-nitroindole. This attack generates a key intermediate (C) which possesses a formal negative charge at the C3 position of the indole ring. dicp.ac.cn The subsequent intramolecular reaction of this intermediate with the electrophilic π-allyl-Pd species closes the catalytic cycle and forms the final product.

In the context of reductive functionalization of nitro compounds catalyzed by organophosphorus compounds, oxazaphosphorane intermediates have been proposed. These are formed from the reaction of the nitro compound with the P(III) catalyst and are involved in the subsequent C-N bond-forming reactions. mit.edu

Table of Identified Intermediates in Related Reactions

| Reaction Type | Catalyst System | Identified/Proposed Intermediate | Role in Catalytic Cycle | Citation |

|---|---|---|---|---|

| Pd-catalyzed Methoxyallylation | Pd₂(dba)₃ / Ligand | π-allyl-Pd(II) intermediate (B) | Formed after oxidative addition; electrophile for subsequent C-C bond formation. | dicp.ac.cn |

| Pd-catalyzed Methoxyallylation | Pd₂(dba)₃ / Ligand | Anionic species (C) at C3 | Formed after nucleophilic attack by methoxide; acts as the nucleophile for the allylation step. | dicp.ac.cn |

Spectroscopic and Structural Elucidation of 3 Allyl 4 Nitro 1h Indole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Allyl-4-nitro-1H-indole by mapping the chemical environments of its constituent protons and carbons.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the allyl group and the aromatic protons of the indole (B1671886) ring.

Allyl Protons:

A doublet of doublets of triplets is expected for the internal methine proton (-CH=) of the allyl group, arising from coupling to the adjacent methylene protons and the terminal vinyl protons.

The terminal vinyl protons (=CH₂) will likely appear as two distinct signals, each a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the methine proton.

The methylene protons (-CH₂-) attached to the indole ring are expected to present as a doublet, coupled to the methine proton of the allyl group.

Aromatic Protons:

The presence of the electron-withdrawing nitro group at the C4 position significantly influences the chemical shifts of the aromatic protons, generally causing them to shift downfield.

The proton at the C2 position of the indole ring is expected to appear as a singlet.

The protons on the benzene (B151609) ring (C5, C6, and C7) will exhibit a complex splitting pattern, likely a series of doublets and triplets, characteristic of a substituted aromatic system. The specific chemical shifts will be dependent on the electronic effects of the nitro group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| NH | ~8.0-8.5 | br s |

| H-2 | ~7.5-7.8 | s |

| H-5 | ~7.8-8.2 | d |

| H-6 | ~7.2-7.5 | t |

| H-7 | ~7.6-7.9 | d |

| Allyl -CH₂- | ~3.5-3.8 | d |

| Allyl -CH= | ~5.8-6.2 | ddt |

| Allyl =CH₂ (trans) | ~5.0-5.3 | dd |

| Allyl =CH₂ (cis) | ~4.9-5.2 | dd |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum will provide a complete count of the carbon atoms in this compound, with chemical shifts indicative of their electronic environment.

The carbon atoms of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The C4 carbon, bearing the nitro group, is expected to be significantly deshielded.

The carbons of the allyl group will appear in the aliphatic and olefinic regions of the spectrum. The methylene carbon (-CH₂-) will be found further upfield, while the olefinic carbons (-CH= and =CH₂) will be in the downfield region characteristic of sp² hybridized carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~125-130 |

| C-3 | ~115-120 |

| C-3a | ~128-132 |

| C-4 | ~140-145 |

| C-5 | ~120-125 |

| C-6 | ~122-127 |

| C-7 | ~115-120 |

| C-7a | ~135-140 |

| Allyl -CH₂- | ~30-35 |

| Allyl -CH= | ~135-140 |

| Allyl =CH₂ | ~115-120 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons of the allyl group, confirming their connectivity, and also between the adjacent aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would be instrumental in assigning the chemical shifts of the carbon atoms based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the attachment of the allyl group to the C3 position and the nitro group to the C4 position of the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the key functional groups present in this compound.

N-H Stretch: A characteristic sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the allyl group's methylene and methine groups will be observed just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the aromatic carbon-carbon double bonds and the alkene double bond of the allyl group are expected in the 1500-1650 cm⁻¹ region.

N-O Stretch (Nitro Group): The presence of the nitro group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C Stretch (Aromatic & Alkene) | 1500-1650 |

| N-O Asymmetric Stretch | 1500-1550 |

| N-O Symmetric Stretch | 1300-1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry would be employed to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₀N₂O₂). The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

The fragmentation pattern observed in the mass spectrum would also be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and fragmentation of the allyl side chain.

Electron Spray Ionization (ESI-TOF)

Specific data on the ESI-TOF mass spectrum, including the molecular ion peak and fragmentation patterns for this compound, is not available in the reviewed sources.

Fast Atom Bombardment (FAB-MS)

Information regarding the Fast Atom Bombardment mass spectrometry analysis of this compound could not be found.

X-ray Crystallography for Solid-State Structure Determination and Regiochemical Validation

There are no published X-ray crystallography studies for this compound. Consequently, data on its crystal system, space group, unit cell dimensions, and key bond lengths or angles are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The specific UV-Vis absorption maxima (λmax) for this compound, which would describe its electronic transitions, have not been reported in the available literature. While spectra for other nitroindole isomers are known, this data is not transferable.

Elemental Analysis for Empirical Formula Confirmation

Specific elemental analysis data (i.e., the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen) for this compound is not available to confirm its empirical formula.

Theoretical and Computational Chemistry Studies on 3 Allyl 4 Nitro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency, particularly for organic molecules.

The geometry of 3-Allyl-4-nitro-1H-indole was optimized to find its most stable three-dimensional structure. The indole (B1671886) ring itself is expected to be nearly planar, a characteristic feature of this heterocyclic system. mdpi.com However, the presence of the allyl and nitro substituents introduces conformational flexibility.

Conformational analysis focuses on the rotation around two key single bonds: the bond connecting the allyl group to the C3 position of the indole ring and the bond connecting the nitro group to the C4 position. The rotation of these groups is analyzed to identify the lowest energy conformers, which are dictated by minimizing steric hindrance and optimizing electronic interactions between the substituents and the indole core. For the allyl group, various orientations relative to the indole plane are possible, while the nitro group's orientation can influence the degree of conjugation with the aromatic system. Theoretical calculations on substituted indoles and related systems show that even out-of-plane groups can influence the electronic and geometric properties of the ring. chemrxiv.org

The optimized geometric parameters, such as bond lengths and angles, are expected to show deviations from unsubstituted indole due to the electronic effects of the substituents. The electron-withdrawing nitro group is predicted to shorten the adjacent C4-C5 and C4-C9 bonds, while the weakly donating allyl group may cause minor elongations in the C2-C3 bond. chemrxiv.org Studies on similar substituted indole systems confirm that bond lengths can decrease or increase due to electronic substitutions. chemrxiv.org

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-C2 | 1.375 | C9-N1-C2 | 109.5 |

| C2-C3 | 1.380 | N1-C2-C3 | 110.0 |

| C3-C9 | 1.445 | C2-C3-C9 | 107.5 |

| C4-C9 | 1.410 | C3-C9-C4 | 108.0 |

| C4-N(nitro) | 1.460 | C9-C4-N(nitro) | 121.0 |

The choice of theoretical method and basis set is critical for obtaining accurate computational results. For organic molecules like substituted indoles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for geometries and electronic properties. chemrxiv.orgnih.govacs.org

A comprehensive basis set, such as 6-311++G(d,p), is often employed for such calculations. nih.govacs.orgacs.org This basis set is large enough to describe the electronic structure accurately. The inclusion of diffuse functions (++) is important for describing the electron distribution of the nitro group and any potential non-covalent interactions, while polarization functions (d,p) allow for more flexibility in describing the shape of the orbitals, which is crucial for capturing the bonding environment in a substituted aromatic system. acs.org

For higher accuracy in energy calculations, composite methods like Gaussian-3 (G3) theory can be used. G3 theory combines results from several lower-level calculations to approximate a much higher level of theory, yielding highly accurate thermochemical data.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive. researchgate.net For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted indole. acs.org This effect typically leads to a smaller HOMO-LUMO gap, indicating that 3-nitroindole derivatives are generally more reactive. researchgate.net

The HOMO is expected to be distributed primarily over the π-system of the indole ring, while the LUMO is anticipated to be localized mainly on the nitro group and the C3-C4 region of the indole scaffold, reflecting the electrophilic character of this part of the molecule.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -2.85 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.dewikipedia.org It transforms the calculated molecular orbitals into localized orbitals that align with the intuitive Lewis structure concept of bonds and lone pairs. wisc.edu This method is particularly useful for quantifying intramolecular charge transfer and delocalization effects. nih.gov

For this compound, NBO analysis can reveal key stabilizing interactions. A significant interaction is expected between the lone pair electrons on the oxygen atoms of the nitro group and the antibonding π* orbitals of the indole ring (n → π). This delocalization contributes to the stability of the molecule and reflects the electron-withdrawing nature of the nitro group. Additionally, the analysis can quantify the hyperconjugation within the π-system of the indole ring (π → π), which is fundamental to its aromatic character. The stabilization energy associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of NO₂ | π(C4-C9) | 15.2 |

| π(C5-C6) | π(C4-C9) | 20.5 |

| π(C2-C3) | π*(C4-C9) | 18.8 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

On an MEP map, regions of negative potential are typically colored red or yellow, indicating an excess of electrons and a susceptibility to electrophilic attack. For this compound, these negative regions are expected to be concentrated around the oxygen atoms of the nitro group. researchgate.net Regions of positive potential are colored blue, signifying a deficiency of electrons and favorability for nucleophilic attack. Such positive regions are anticipated around the hydrogen atom attached to the indole nitrogen (N1-H).

The presence of the strong electron-withdrawing nitro group significantly polarizes the molecule, making the adjacent aromatic ring more electron-deficient than in unsubstituted indole. researchgate.net This increased electrophilicity of the indole core, particularly at positions C2 and C3, makes it more susceptible to attack by electron-rich species. researchgate.netrsc.org

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into the chemical reactivity and reaction mechanisms of nitro-indole derivatives. These methods allow researchers to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

Theoretical studies are crucial for elucidating complex reaction mechanisms that may be difficult to probe experimentally. For nitro-aromatic compounds, which can undergo various transformations like cycloadditions and dearomatization reactions, computational modeling can distinguish between different possible pathways, such as concerted, stepwise, or asynchronous mechanisms. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state (TS) theory is central to this analysis. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway. For a hypothetical reaction involving this compound, such as a Diels-Alder cycloaddition where the allyl group or the indole core participates, DFT calculations could be employed to:

Locate and Characterize Transition States: Identify the geometry of the TS for each potential pathway (e.g., endo vs. exo addition).

Calculate Activation Barriers (ΔG‡): Determine the energy required to overcome the transition state, which is directly related to the reaction rate. Lower activation barriers indicate more favorable pathways.

Analyze Reaction Mechanisms: For instance, in cycloaddition reactions involving similar nitro-aromatic systems, some pathways are found to proceed through a single, one-step mechanism, while others may involve a two-step process with a discernible intermediate. researchgate.net

An illustrative example of data generated from such a study is presented below.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Diels-Alder Reaction of this compound This table is a hypothetical representation of data that would be generated from a DFT study.

| Reaction Pathway | Mechanism Type | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Pathway A (Endo) | Concerted, Asynchronous | 25.4 |

| Pathway B (Exo) | Concerted, Asynchronous | 28.1 |

| Pathway C (Stepwise) | Two-step via Intermediate | 35.7 |

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and outcomes. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the bulk electrostatic effect of the solvent on the solute molecules.

Studies on related heterocyclic compounds have shown that solvent polarity can alter the energy of transition states and intermediates. A polar solvent might stabilize a charged or highly polar transition state more than the reactants, thereby lowering the activation barrier and accelerating the reaction. Conversely, it could disfavor a nonpolar transition state. By performing calculations in the gas phase and in different solvent environments (e.g., THF, Acetonitrile, Water), chemists can predict how changing the solvent will affect both the speed (kinetics) and the product distribution (selectivity) of a reaction involving this compound.

Table 2: Illustrative Effect of Solvent on a Hypothetical Reaction Barrier This table is a hypothetical representation of data comparing gas-phase and solvated calculations.

| Solvent | Dielectric Constant (ε) | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 25.4 |

| Tetrahydrofuran (THF) | 7.6 | 23.9 |

| Acetonitrile | 37.5 | 22.1 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is also a vital tool for predicting the spectroscopic properties of molecules. Theoretical spectra can be calculated and compared with experimental data to confirm the structure of a synthesized compound. For a molecule like this compound, methods like DFT and Time-Dependent DFT (TD-DFT) are commonly used. researchgate.netnih.gov

UV-Visible Spectroscopy: TD-DFT is employed to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. nih.gov The calculations provide the absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption. This is particularly useful for understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.

This correlation between theoretical and experimental data provides a powerful method for structural verification.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table is a hypothetical representation of data from a combined computational and experimental study.

| Spectroscopic Property | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1525 | 1522 | N-O Asymmetric Stretch |

| IR Frequency (cm⁻¹) | 1340 | 1338 | N-O Symmetric Stretch |

| UV-Vis λmax (nm) | 355 | 358 | π → π* transition |

| ¹H NMR Shift (ppm) | 5.95 | 6.04 | Allyl -CH= |

Advanced Applications in Chemical Research and Materials Science

3-Allyl-4-nitro-1H-indole as a Building Block in Complex Heterocyclic Synthesis

The indole (B1671886) nucleus is a cornerstone in synthetic organic chemistry, and the strategic placement of functional groups, as seen in this compound, significantly broadens its utility as a building block for intricate molecular designs.

The this compound scaffold is well-suited for the construction of polycyclic and fused-ring systems, which are common motifs in bioactive natural products and pharmaceuticals. The allyl group at the C3 position is a particularly versatile handle for intramolecular cyclization reactions. Methodologies such as palladium-catalyzed intramolecular allylic alkylation can be envisioned, where the allyl group reacts with a nucleophilic site on the indole ring or a pre-installed side chain to forge a new carbocyclic or heterocyclic ring fused to the indole core.

Furthermore, the allyl double bond can participate in a variety of other annulation strategies, including:

Heck Reactions: Intramolecular Heck reactions can create fused ring systems by coupling the allyl group with an aryl halide positioned elsewhere on the molecule.

Metathesis Reactions: Ring-closing metathesis (RCM) is a powerful tool for forming rings and could be applied to derivatives of this compound that bear a second alkenyl chain.

Electrocyclizations: The allyl group can be involved in pericyclic reactions, which, following subsequent transformations, can lead to complex polycyclic structures.

The nitro group at the C4 position also plays a crucial role. It can be reduced to an amino group, which can then act as an internal nucleophile in cyclization reactions, leading to the formation of nitrogen-containing fused rings. For instance, an intramolecular electrophilic aromatic cyclization mediated by reagents like molecular iodine could be used to synthesize annulated pyridines from appropriately derivatized precursors. organic-chemistry.org This dual functionality—the reactive allyl group and the transformable nitro group—makes this compound a potent precursor for generating molecular complexity.

The electron-withdrawing nitro group on the indole ring significantly influences its electronic properties, rendering the normally electron-rich indole susceptible to dearomatization reactions. This reactivity is particularly pronounced in 3-nitroindoles, which can act as electrophilic partners in various annulation and cycloaddition reactions to yield highly substituted indoline (B122111) frameworks. researchgate.net

The reaction of 3-nitroindoles with nucleophilic partners can proceed via a dearomative pathway, where the C2-C3 double bond is attacked, breaking the aromaticity of the indole ring and forming a stable indoline product. researchgate.netnih.gov For this compound, this presents a direct route to indolines that are functionalized at multiple positions:

The C2 position can be functionalized by the incoming nucleophile.

The C3 position retains the allyl group, providing a handle for further modifications.

The C3a and C7a stereocenters can be generated, often with high levels of diastereoselectivity and enantioselectivity when using chiral catalysts.

A notable example of this type of transformation is the phosphine-catalyzed [3+2] annulation reaction, which has been successfully applied to various 3-nitroindoles to create complex cyclopentaindoline scaffolds. nih.govkaust.edu.sa This strategy allows for the rapid construction of alkaloid-like frameworks in a highly enantioselective manner. nih.gov The presence of the allyl group in this compound would result in a final indoline product densely decorated with versatile functional groups, making it a valuable intermediate for natural product synthesis and medicinal chemistry.

Role in Analytical Chemistry

The distinct functional groups of this compound and its derivatives offer significant potential in analytical chemistry, particularly in enhancing detection sensitivity and enabling novel analytical methodologies.

Chemical derivatization is a key strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. The functional groups of this compound—the indole N-H, the nitro group, and the allyl group—provide multiple sites for derivatization.

Indole N-H: The acidic proton on the indole nitrogen can be replaced through alkylation or acylation, allowing for the introduction of tags that enhance detection by techniques like mass spectrometry or fluorescence spectroscopy. libretexts.orgnih.gov

Nitro Group: The nitro group can be chemically reduced to a primary amine (-NH2). This amine is a highly versatile functional group that can be readily derivatized with a wide array of commercially available reagents to introduce chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection), dramatically lowering detection limits.

Allyl Group: The terminal double bond of the allyl group is susceptible to a range of chemical transformations. For example, it can undergo oxidation to form a diol or an epoxide, or react with thiols. These reactions can be used to attach specific labels that improve ionization efficiency in mass spectrometry or enhance spectroscopic response. A reported method for analyzing allyl isothiocyanate involves its derivatization with a cysteine-based reagent to improve its detection by UHPLC/ESI-MS, a strategy that could be adapted for this compound. researchgate.net

These derivatization strategies can transform the molecule into a form that is more volatile, more easily ionized, or possesses a stronger spectroscopic signal, thereby enhancing the sensitivity and selectivity of its analysis in complex matrices.

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a broad range of biomolecules and synthetic polymers. The choice of the matrix is critical for achieving efficient desorption and ionization of the analyte. Recent research has identified nitro indole derivatives as a new class of highly effective, dual-polarity MALDI matrices.

A 2024 study by Liang et al. demonstrated that several simple nitro indole compounds, such as 3-methyl-4-nitro-1H-indole (3,4-MNI) and 4-nitro-1H-indole (4-NI), exhibit superior performance compared to common matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). These nitro indole matrices were shown to be effective for a wide array of analytes, including metabolites, lipids, peptides, proteins, and polymers, in both positive and negative ion modes.

| Analyte Class | Nitro Indole Matrix (e.g., 3,4-MNI) | Common Matrix (e.g., DHB, CHCA) | Advantage of NI Matrix |

|---|---|---|---|

| Lipids | High sensitivity in both positive and negative ion modes | Often requires separate matrices for different lipid classes | Dual-polarity detection, reduced ion suppression |

| Peptides | Comparable or superior sensitivity | Standard performance | Enhanced fingerprint features with additives |

| Proteins | Enhanced detection of complex mixtures (e.g., milk proteins) | Standard performance | Improved sensitivity for complex samples |

| Glycans | Effective ionization | Effective, but can have high background | Good signal-to-noise ratio |

| Pollutants (PFOS) | Excellent sensitivity (LOQ 0.05 ppb) | Lower sensitivity | High accuracy and precision for quantification |

Potential in Organic Materials Science

The electronic structure of this compound makes it a compelling candidate for applications in organic materials science. The molecule contains an electron-donating indole ring and a potent electron-withdrawing nitro group, forming a classic "push-pull" or donor-π-acceptor (D-π-A) system. mdpi.com This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property that is fundamental to many applications in optoelectronics. beilstein-journals.orgnih.gov

Push-pull chromophores are the building blocks for materials with significant second-order nonlinear optical (NLO) properties, which are crucial for technologies like electro-optic modulators and frequency doubling in lasers. The inherent dipole moment and hyperpolarizability of the this compound scaffold suggest its potential as a precursor for NLO-active materials.

Furthermore, the allyl group provides a reactive site for polymerization. This allows for the incorporation of the nitro-indole chromophore into a polymer backbone, leading to the creation of functional materials such as:

NLO Polymers: By aligning the chromophores within a polymer matrix, bulk materials with large NLO responses can be fabricated.

Organic Photovoltaics (OPVs): Push-pull structures are central to the design of donor and acceptor materials in OPV devices, where efficient charge separation is key to performance.

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties could be harnessed to create new emitter or host materials for OLEDs.

Sensors: The ICT band of push-pull systems is often sensitive to the local environment (solvatochromism), which can be exploited for the development of chemical sensors. Indole-based polymers have already been investigated for their gas separation and adsorption properties. researchgate.netresearchgate.net

By synthesizing polymers from this compound or its derivatives, it is possible to combine the desirable electronic and optical properties of the nitro-indole core with the processability and mechanical stability of a polymer framework, opening avenues for new advanced materials.

Indole Derivatives in Organic Semiconductors

The field of organic electronics is continually searching for novel materials that can function as stable and efficient semiconductors. Organic semiconductors (OSCs) are broadly classified into p-type (hole-transporting) and n-type (electron-transporting) materials. While the indole nucleus is inherently an electron-rich aromatic system, the introduction of potent electron-withdrawing groups can dramatically alter its electronic properties. rsc.org

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. rsc.org Its presence on the indole ring at the 4-position significantly reduces the electron density of the π-conjugated system. This modification is crucial for developing n-type organic semiconductors, which have historically been less common and less stable than their p-type counterparts. The strong electron-withdrawing nature of the nitro group facilitates the injection and transport of electrons by lowering the energy level of the Lowest Unoccupied Molecular Orbital (LUMO).

In the specific case of this compound, the 4-nitroindole (B16737) core establishes the foundational electronic characteristics necessary for n-type behavior. While research on this exact molecule is not extensively documented in public literature, the principles governing nitroaromatic compounds suggest its potential. Studies on other nitro-functionalized aromatic compounds have demonstrated their viability as n-type semiconductors, offering excellent air stability and tunable energy levels. rsc.org The allyl group at the 3-position can further influence the material's properties by affecting its solubility, processability, and solid-state packing, which are critical factors for the performance of thin-film transistors and other electronic devices.

Table 1: Key Moieties and Their Roles in Organic Semiconductor Potential

| Molecular Moiety | Role in this compound | Contribution to Semiconductor Properties |

| 4-Nitro Group | Strong Electron-Withdrawing Group (Acceptor) | Induces electron deficiency, lowering the LUMO energy level for potential n-type semiconductivity. rsc.org |

| Indole Nucleus | π-conjugated Aromatic System | Forms the core structure for charge transport. Its inherent electron-rich nature is modulated by the nitro group. |

| 3-Allyl Group | Substituent Group | Influences molecular packing, solubility, and film-forming properties, which are crucial for device fabrication. |

Contribution to Electronically Tunable Chromophores

Electronically tunable chromophores are molecules whose absorption or emission of light can be altered by an external stimulus, such as a change in solvent polarity. This property, known as solvatochromism, is characteristic of "push-pull" or donor-π-acceptor (D-π-A) systems. nih.gov In these molecules, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated spacer. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov

The structure of this compound contains the essential components of a push-pull system.

Acceptor (Pull): The 4-nitro group serves as a strong electron acceptor. researchgate.netnih.gov

π-Bridge: The indole ring itself acts as the conjugated spacer through which the charge transfer occurs.

Donor (Push): The indole nucleus is naturally electron-rich and can function as the electron donor.

The electronic transition in such a molecule is associated with this ICT. The energy of this transition, and thus the color of the compound, is sensitive to the surrounding environment. In polar solvents, the excited state, which has a larger dipole moment due to the charge separation, is stabilized more than the ground state. This leads to a red-shift (bathochromic shift) in the absorption spectrum as the solvent polarity increases. This tunability is the cornerstone of their application as sensors, probes, and in nonlinear optical materials. nih.govmdpi.com

While the allyl group itself is not a strong donor, the indole ring provides sufficient electron-donating character to establish a push-pull system in conjunction with the powerful 4-nitro acceptor group. The allyl group can also serve as a synthetic handle for attaching more potent donor groups to create even more sensitive and efficient chromophores. The study of similar indole-based push-pull chromophores has demonstrated that the indole moiety is an effective donor for activating alkynes in cycloaddition reactions to form complex chromophores with significant ICT characteristics. thieme-connect.de

Table 2: Solvatochromic Shift Principle in this compound

| State | Dipole Moment | Interaction with Polar Solvent | Effect on Absorption Spectrum |

| Ground State | Lower | Weaker stabilization | - |

| Excited State (ICT) | Higher | Stronger stabilization | Lowered energy level, leading to a red-shift (absorption of longer wavelengths). nih.gov |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indoles is a mature field, yet the pursuit of more efficient, environmentally benign, and economically viable methods continues to drive innovation. For 3-Allyl-4-nitro-1H-indole, future research will likely focus on developing synthetic strategies that improve upon existing methods, which often rely on harsh reagents and produce significant waste.

Key areas of exploration will include:

Greener Nitration Methods: Traditional nitration reactions often employ strong acids like nitric acid, posing environmental and safety risks. nih.gov Future methodologies could explore milder and more selective nitrating agents, potentially under non-acidic and metal-free conditions, to introduce the nitro group at the C4 position of the indole (B1671886) ring. nih.gov

Direct C-H Allylation: The direct functionalization of C-H bonds represents a highly atom-economical approach. Research into catalytic systems, perhaps employing transition metals like palladium, for the direct C3-allylation of a 4-nitroindole (B16737) precursor could offer a more streamlined synthesis.

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel can significantly enhance efficiency. A future goal would be to develop a one-pot synthesis of this compound from simple indole precursors.

| Synthetic Strategy | Potential Advantages |

| Green Nitration | Reduced environmental impact, improved safety |

| Direct C-H Allylation | High atom economy, reduced synthetic steps |

| One-Pot Reactions | Increased efficiency, reduced waste |

Exploration of Enantioselective and Diastereoselective Transformations